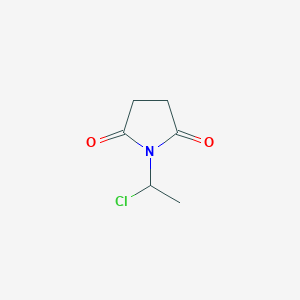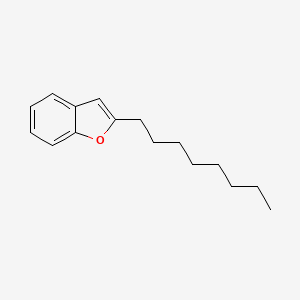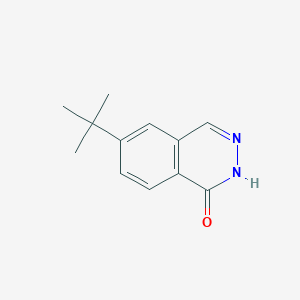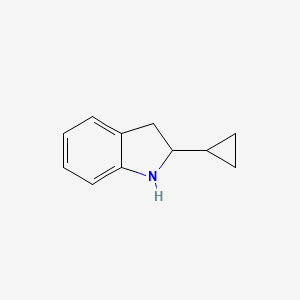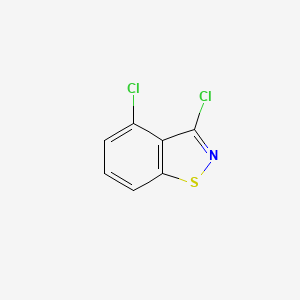![molecular formula C9H7F3O B8734780 Oxirane, 2-[3-(trifluoromethyl)phenyl]-, (2S)-](/img/structure/B8734780.png)
Oxirane, 2-[3-(trifluoromethyl)phenyl]-, (2S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(3-(Trifluoromethyl)phenyl)oxirane is a chiral epoxide compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxirane ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-(Trifluoromethyl)phenyl)oxirane typically involves the epoxidation of a suitable precursor, such as a styrene derivative with a trifluoromethyl group. One common method is the use of m-chloroperbenzoic acid (m-CPBA) as an oxidizing agent under mild conditions to achieve the epoxidation .
Industrial Production Methods
Industrial production of ®-2-(3-(Trifluoromethyl)phenyl)oxirane may involve more scalable and cost-effective methods, such as catalytic asymmetric epoxidation using chiral catalysts. These methods ensure high enantioselectivity and yield, making the process suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
®-2-(3-(Trifluoromethyl)phenyl)oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Reduction: The compound can be reduced to form the corresponding diol.
Oxidation: Further oxidation can lead to the formation of more complex oxygenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols, typically under basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are employed.
Major Products Formed
Nucleophilic Substitution: The major products are β-substituted alcohols or amines.
Reduction: The major product is the corresponding diol.
Oxidation: The major products are more oxidized derivatives, such as carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
®-2-(3-(Trifluoromethyl)phenyl)oxirane has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of ®-2-(3-(Trifluoromethyl)phenyl)oxirane involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. The trifluoromethyl group enhances the compound’s electrophilicity, making it more reactive towards nucleophilic attack. This reactivity is crucial in its biological and chemical applications, where it can modify target molecules through covalent bonding .
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(3-(Trifluoromethyl)phenyl)oxirane: The enantiomer of the compound, with similar reactivity but different stereochemistry.
2-(3-(Trifluoromethyl)phenyl)ethanol: A related compound with a hydroxyl group instead of an oxirane ring.
3-(Trifluoromethyl)styrene: The precursor used in the synthesis of the oxirane compound.
Uniqueness
®-2-(3-(Trifluoromethyl)phenyl)oxirane is unique due to its chiral nature and the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. These features make it a valuable compound in asymmetric synthesis and various research applications .
Propiedades
Fórmula molecular |
C9H7F3O |
|---|---|
Peso molecular |
188.15 g/mol |
Nombre IUPAC |
(2R)-2-[3-(trifluoromethyl)phenyl]oxirane |
InChI |
InChI=1S/C9H7F3O/c10-9(11,12)7-3-1-2-6(4-7)8-5-13-8/h1-4,8H,5H2/t8-/m0/s1 |
Clave InChI |
SDZLYPFMASMVQF-QMMMGPOBSA-N |
SMILES isomérico |
C1[C@H](O1)C2=CC(=CC=C2)C(F)(F)F |
SMILES canónico |
C1C(O1)C2=CC(=CC=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


